Para Red D6
Overview
Description
Para Red D6, also known as naphthyl-D6, is a deuterated compound of Para Red. Para Red itself is an azo dye, which was the first azo dye discovered in 1880 by von Gallois and Ullrich. It is known for its brilliant red color and is used to dye cellulose fabrics . The deuterated version, this compound, is used in various scientific applications due to its stable isotopic properties .
Preparation Methods
Para Red D6 is synthesized through a multi-step process involving the diazotization of para-nitroaniline at ice-cold temperatures, followed by coupling with β-naphthol . The reaction conditions are carefully controlled to ensure the formation of the desired azo compound. Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Para Red D6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: This compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
Para Red D6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions due to its stable isotopic properties.
Biology: Employed in biological studies to track the movement and interaction of molecules within cells.
Medicine: Utilized in drug development and testing to understand the pharmacokinetics and pharmacodynamics of new compounds.
Industry: Applied in the production of dyes and pigments for textiles and other materials
Mechanism of Action
The mechanism of action of Para Red D6 involves its interaction with specific molecular targets and pathways. As an azo dye, it can bind to various substrates and undergo chemical transformations that result in color changes. These interactions are often used in analytical chemistry to detect and quantify different compounds .
Comparison with Similar Compounds
Para Red D6 is similar to other azo dyes, such as Sudan I and Orange II. it is unique due to its deuterated nature, which provides enhanced stability and allows for more precise tracking in scientific studies. Other similar compounds include:
Sudan I: Another azo dye with similar chemical properties but not deuterated.
Orange II: A widely used azo dye with different applications in the textile industry
This compound stands out due to its specific isotopic labeling, making it a valuable tool in various research fields.
Properties
IUPAC Name |
(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(4-nitrophenyl)hydrazinylidene]naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,17H/b18-16-/i1D,2D,3D,4D,5D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHQDMGGRZPFAW-YNUXJZMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N\NC3=CC=C(C=C3)[N+](=O)[O-])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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